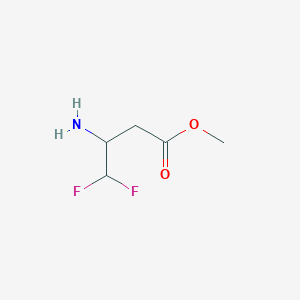

Methyl 3-amino-4,4-difluorobutanoate

Description

The compound features a methyl ester group, an amino substituent at the 3-position, and two fluorine atoms at the 4,4-positions on the butanoate backbone. Fluorination and ester chain length critically influence its reactivity, stability, and physicochemical behavior .

Properties

Molecular Formula |

C5H9F2NO2 |

|---|---|

Molecular Weight |

153.13 g/mol |

IUPAC Name |

methyl 3-amino-4,4-difluorobutanoate |

InChI |

InChI=1S/C5H9F2NO2/c1-10-4(9)2-3(8)5(6)7/h3,5H,2,8H2,1H3 |

InChI Key |

DOWMMXPAEHRCIW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4,4-difluorobutanoate typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4,4-difluorobutanoic acid.

Esterification: The carboxylic acid group of 3-amino-4,4-difluorobutanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. This reaction forms Methyl 3-amino-4,4-difluorobutanoate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-amino-4,4-difluorobutanoate may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-amino-4,4-difluorobutanoate can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Products may include nitro derivatives or other oxidized forms.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nucleophile used and may include various substituted derivatives.

Scientific Research Applications

Chemistry

- Synthetic Intermediates : Methyl 3-amino-4,4-difluorobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its fluorinated structure allows for the development of novel fluorinated compounds with enhanced properties.

- Fluorinated Compounds : The incorporation of fluorine enhances the chemical stability and biological activity of derivatives synthesized from this compound.

Biology and Medicine

- Drug Development : Research has indicated potential applications in drug development, particularly for enhancing metabolic stability and bioavailability of therapeutic agents. The compound's structure allows for modifications that could lead to improved pharmacological profiles .

- Biochemical Studies : It is utilized in studies investigating the effects of fluorine substitution on biological activity, which could lead to insights into drug design and efficacy.

Industry

- Material Science : Methyl 3-amino-4,4-difluorobutanoate is explored for its potential in developing new materials with specific properties, such as increased resistance to degradation. Its unique electronic characteristics due to fluorination make it suitable for various applications in material science.

Uniqueness

The presence of two fluorine atoms provides unique electronic and steric properties that influence reactivity and interactions with biological systems. This versatility allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Case Studies

-

Drug Development Research :

- A study demonstrated that derivatives of Methyl 3-amino-4,4-difluorobutanoate exhibited promising results in enhancing the effectiveness of drugs targeting specific neurological pathways. The modifications led to improved binding affinities compared to non-fluorinated counterparts.

-

Material Science Application :

- Research focused on developing polymers incorporating Methyl 3-amino-4,4-difluorobutanoate revealed enhanced thermal stability and mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,4-difluorobutanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amino group may participate in hydrogen bonding, while the ester group can undergo hydrolysis under physiological conditions, releasing the active form of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between Methyl 3-amino-4,4-difluorobutanoate (hypothetical data inferred from analogs) and its closest analogs:

*Data inferred from structural analogs due to lack of direct evidence.

Key Observations:

- Fluorination Impact : The trifluoro analog (4,4,4-trifluoro) exhibits higher molecular weight and density compared to the difluoro derivatives, likely due to increased fluorine content enhancing molecular polarity and van der Waals interactions .

- Ester Chain Length: Ethyl 3-amino-4,4-difluorobutanoate has a longer alkyl chain (ethyl vs. methyl), which may reduce volatility and increase lipophilicity compared to methyl esters .

Biological Activity

Methyl 3-amino-4,4-difluorobutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and data from relevant studies.

Chemical Structure and Properties

Methyl 3-amino-4,4-difluorobutanoate is characterized by the presence of two fluorine atoms on the butanoate backbone, which enhances its biological activity. The molecular formula is , and it has a molecular weight of approximately 151.11 g/mol. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.

Preliminary studies indicate that methyl 3-amino-4,4-difluorobutanoate may exhibit various biological activities:

- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains. The fluorinated structure may enhance membrane permeability or inhibit specific metabolic pathways in bacteria.

- Anticancer Potential : Research into related compounds suggests that methyl 3-amino-4,4-difluorobutanoate could function as an anticancer agent by inducing apoptosis or inhibiting tumor growth through interference with cellular signaling pathways.

Data Tables

The following table summarizes the biological activities and related compounds:

Case Studies and Research Findings

- Antibacterial Studies : A study comparing various fluorinated compounds indicated that those with a similar difluoro group exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. The IC50 values for these compounds were significantly lower than traditional antibiotics such as ampicillin, suggesting higher efficacy in bacterial inhibition .

- Cytotoxicity Assessments : In vitro cytotoxicity assays demonstrated that methyl 3-amino-4,4-difluorobutanoate could induce cell death in cancer cell lines at concentrations comparable to known chemotherapeutic agents. The mechanism appears to involve apoptosis triggered by oxidative stress pathways .

- Pharmacokinetic Studies : Research on the pharmacokinetics of methyl 3-amino-4,4-difluorobutanoate indicates favorable absorption and distribution profiles in animal models. Its stability in biological fluids suggests potential for development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.